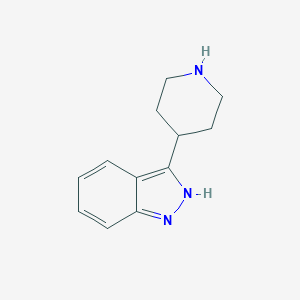

3-Piperidin-4-YL-1H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBDKOYTAXAKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554735 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133455-10-4 | |

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Piperidin-4-YL-1H-indazole chemical properties and structure

An In-depth Technical Guide on 3-Piperidin-4-YL-1H-indazole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Piperidin-4-YL-1H-indazole. While this specific molecule is noted in chemical databases and patents, detailed experimental data on its physicochemical properties and biological activity remains limited in publicly accessible literature. This guide consolidates available information and provides context based on the broader class of indazole-containing compounds, which are significant in medicinal chemistry for their diverse pharmacological activities.

Chemical Structure and Properties

3-Piperidin-4-YL-1H-indazole is a heterocyclic organic compound featuring an indazole core linked to a piperidine ring at the 3-position. The indazole moiety, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-known pharmacophore.

Chemical Structure:

An In-depth Technical Guide to the Synthesis of 3-Piperidin-4-YL-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and mechanisms for 3-Piperidin-4-YL-1H-indazole, a significant heterocyclic scaffold in medicinal chemistry. The document details established synthetic routes, reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

3-Piperidin-4-YL-1H-indazole is a heterocyclic compound that incorporates both an indazole and a piperidine moiety. These structural motifs are prevalent in a wide range of biologically active molecules and approved pharmaceutical agents. The indazole core is recognized as a privileged structure in drug discovery, often associated with kinase inhibitory activity and other therapeutic applications. The piperidine ring frequently serves as a versatile scaffold to modulate physicochemical properties and to introduce further functionalization. Consequently, efficient and scalable synthetic routes to 3-Piperidin-4-YL-1H-indazole are of considerable interest to the scientific community.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, leading to two distinct forward synthesis strategies:

-

Formation of the indazole ring onto a pre-functionalized piperidine: This approach involves the cyclization of a suitably substituted phenyl precursor that already contains the piperidine ring.

-

Coupling of a pre-formed indazole with a piperidine moiety: This strategy relies on the formation of a carbon-carbon bond between the C3 position of an indazole ring and the C4 position of a piperidine ring.

This guide will focus on a well-established pathway that follows the first retrosynthetic strategy, as detailed in the patent literature.

Synthesis Pathway 1: Cyclization of a Phenylhydrazine Derivative

A robust and frequently cited method for the synthesis of 3-Piperidin-4-YL-1H-indazole involves the reaction of a 2-halobenzoyl halide with a protected piperidin-4-yl hydrazine derivative, followed by an intramolecular cyclization and subsequent deprotection.

Reaction Scheme

The overall synthetic scheme can be depicted as follows:

Caption: General overview of the synthesis of 3-Piperidin-4-YL-1H-indazole.

Mechanism

The reaction proceeds through the following key steps:

-

Acylation: The synthesis begins with the acylation of the protected piperidin-4-yl hydrazine with 2-fluorobenzoyl chloride. The more nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of an intermediate acylhydrazide. The tert-butoxycarbonyl (Boc) group serves to protect the piperidine nitrogen from participating in the reaction.

-

Intramolecular Cyclization: The acylhydrazide intermediate undergoes an intramolecular nucleophilic aromatic substitution. The second nitrogen atom of the hydrazine moiety attacks the carbon atom of the benzene ring bearing the fluorine atom. This cyclization is typically promoted by heat and results in the formation of the indazole ring system. The reaction is driven by the formation of a stable aromatic heterocyclic ring.

-

Deprotection: The final step involves the removal of the Boc protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM). This step yields the final product, 3-Piperidin-4-YL-1H-indazole, usually as a salt which can be neutralized to the free base.

Caption: Workflow of the key reaction steps.

Experimental Protocol

The following is a representative experimental protocol adapted from the patent literature for the synthesis of 3-(Piperidin-4-yl)-1H-indazole.

Step 1: Synthesis of tert-butyl 4-(2-(2-fluorobenzoyl)hydrazinyl)piperidine-1-carboxylate

-

To a solution of tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), is added a base such as triethylamine (1.1 eq).

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of 2-fluorobenzoyl chloride (1.05 eq) in the same solvent is added dropwise to the cooled reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 2-4 hours, or until completion as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude acylhydrazide, which can be used in the next step without further purification or purified by column chromatography on silica gel.

Step 2: Synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

-

The crude acylhydrazide from the previous step is dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

A base, such as potassium carbonate or sodium hydride, is added to the solution.

-

The reaction mixture is heated to a temperature ranging from 100 to 150 °C for several hours until the cyclization is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate.

-

The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated in vacuo.

-

The crude product is purified by column chromatography to afford the protected 3-(piperidin-4-yl)-1H-indazole.

Step 3: Synthesis of 3-(Piperidin-4-yl)-1H-indazole

-

The Boc-protected indazole derivative is dissolved in a suitable solvent, typically dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) is added in excess (e.g., 5-10 equivalents) at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-3 hours, or until the deprotection is complete as indicated by TLC.

-

The solvent and excess TFA are removed under reduced pressure.

-

The residue is triturated with diethyl ether to precipitate the product as a trifluoroacetate salt.

-

The salt can be converted to the free base by dissolving it in water, basifying with a suitable base (e.g., sodium hydroxide or sodium bicarbonate), and extracting with an organic solvent. The organic extracts are then dried and concentrated to give the final product.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of 3-(Piperidin-4-yl)-1H-indazole and its intermediates. The data is compiled from various literature sources and patents and should be considered representative.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | tert-butyl 4-hydrazinylpiperidine-1-carboxylate, 2-fluorobenzoyl chloride | Triethylamine, Dichloromethane (DCM) | 0 to RT | 2-4 | 85-95 |

| 2 | tert-butyl 4-(2-(2-fluorobenzoyl)hydrazinyl)piperidine-1-carboxylate | Potassium Carbonate, N,N-Dimethylformamide (DMF) | 120-140 | 4-8 | 60-75 |

| 3 | tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate | Trifluoroacetic Acid (TFA), Dichloromethane (DCM) | 0 to RT | 1-3 | >90 |

Alternative Synthesis Pathway: Suzuki Coupling

An alternative approach to constructing the 3-(piperidin-4-yl)-1H-indazole scaffold involves a palladium-catalyzed Suzuki cross-coupling reaction. This method would couple a 3-haloindazole derivative with a piperidine-4-boronic acid or ester.

Reaction Scheme

Caption: Suzuki coupling approach for the synthesis of 3-Piperidin-4-YL-1H-indazole.

This pathway offers the advantage of modularity, allowing for the synthesis of a variety of substituted indazole and piperidine analogues by simply changing the coupling partners. However, the synthesis of the required boronic acid or ester of piperidine might add extra steps to the overall sequence.

Conclusion

The synthesis of 3-Piperidin-4-YL-1H-indazole can be effectively achieved through a multi-step sequence involving the cyclization of a pre-functionalized phenylhydrazine derivative. This method, while involving protection and deprotection steps, is reliable and has been successfully applied in the preparation of this important heterocyclic scaffold. Alternative methods, such as palladium-catalyzed cross-coupling reactions, provide additional strategic options for the synthesis of this and related molecules. The choice of the synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the need for structural diversity in the final products. This guide provides the fundamental knowledge required for researchers to embark on the synthesis and further exploration of 3-Piperidin-4-YL-1H-indazole derivatives.

Spectroscopic Analysis of 3-Piperidin-4-yl-1H-indazole Derivatives: A Technical Guide

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectroscopic analysis of 3-piperidin-4-yl-1H-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their structural characterization is crucial for drug discovery and development. This guide provides detailed experimental protocols, summarized quantitative data from representative indazole derivatives, and visualizations of key concepts.

Introduction

3-Piperidin-4-yl-1H-indazole derivatives are a class of heterocyclic compounds that have garnered attention in pharmaceutical research due to their diverse biological activities. The core structure, consisting of a bicyclic indazole ring linked to a piperidine moiety at the 3-position, serves as a versatile scaffold for the development of therapeutic agents. Notably, various indazole derivatives have been investigated as inhibitors of several protein kinases, including Pim kinases, which are implicated in cancer progression.

Accurate structural elucidation and characterization are paramount in the development of these compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for confirming the identity, purity, and structure of newly synthesized 3-piperidin-4-yl-1H-indazole derivatives. This guide outlines the principles and methodologies for applying these techniques to this specific class of molecules.

Data Presentation: Spectroscopic Data of Representative Indazole Derivatives

NMR Spectroscopy Data

Table 1: Representative ¹H NMR Chemical Shifts (δ) in ppm

| Proton | Indazole (in DMSO-d₆)[1] | Piperidine (in CDCl₃)[2] | Representative 3-Substituted 1H-Indazole (in CDCl₃)[3] |

| Indazole NH | ~13.1 | - | ~11.0 - 12.5 (broad) |

| Indazole H-3 | ~8.10 | - | - |

| Indazole H-4 | ~7.78 | - | ~7.70 - 7.80 (d) |

| Indazole H-5 | ~7.13 | - | ~7.10 - 7.25 (t) |

| Indazole H-6 | ~7.36 | - | ~7.30 - 7.45 (t) |

| Indazole H-7 | ~7.58 | - | ~7.90 - 8.10 (d) |

| Piperidine NH | - | ~2.18 | - |

| Piperidine α-H | - | ~2.79 | - |

| Piperidine β-H | - | ~1.53 | - |

| Piperidine γ-H | - | ~1.53 | - |

Table 2: Representative ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Indazole (in DMSO-d₆) | Piperidine (in CDCl₃) | Representative 3-Substituted 1H-Indazole (in CDCl₃)[3][4][5] |

| Indazole C-3 | ~134.0 | - | ~140.0 - 145.0 |

| Indazole C-3a | ~121.0 | - | ~120.0 - 122.0 |

| Indazole C-4 | ~120.0 | - | ~120.0 - 121.0 |

| Indazole C-5 | ~126.0 | - | ~126.0 - 127.0 |

| Indazole C-6 | ~121.0 | - | ~121.0 - 122.0 |

| Indazole C-7 | ~110.0 | - | ~110.0 - 111.0 |

| Indazole C-7a | ~140.0 | - | ~139.0 - 141.0 |

| Piperidine α-C | - | ~47.0 | - |

| Piperidine β-C | - | ~27.0 | - |

| Piperidine γ-C | - | ~25.0 | - |

IR Spectroscopy Data

Table 3: Key IR Absorption Bands for Indazole Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| N-H Stretch (Indazole) | 3100 - 3300 (broad) | Indicative of the N-H bond in the indazole ring. |

| N-H Bend (Piperidine) | 1580 - 1650 | May overlap with C=C stretching. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Characteristic of the indazole ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Characteristic of the piperidine ring. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands expected for the indazole ring. |

| C-N Stretch | 1250 - 1350 | Present in both the indazole and piperidine rings. |

Mass Spectrometry Data

Table 4: Common Fragmentation Patterns for Indazole Derivatives

| Fragment | Description |

| [M]+ | Molecular ion peak. |

| [M-H]+ | Loss of a hydrogen atom. |

| [M-28]+ | Loss of N₂ or C₂H₄. |

| [M-R]+ | Loss of a substituent from the piperidine or indazole ring. |

| Cleavage of piperidine ring | Characteristic fragments corresponding to the fragmentation of the piperidine moiety. |

UV-Vis Spectroscopy Data

Table 5: Typical UV-Vis Absorption Maxima for Indazole Derivatives

| Chromophore | λ_max (nm) | Notes |

| Indazole Ring | ~250 and ~290 | Aromatic π → π* transitions. The exact maxima and molar absorptivity can be influenced by substitution.[6] |

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic techniques used in the analysis of 3-piperidin-4-yl-1H-indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh 5-10 mg of the indazole derivative sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-14 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the coupling constants (J-values) to deduce the connectivity of protons.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-160 ppm for this class of compounds).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method for Solid Samples):

-

Gently grind 1-2 mg of the solid indazole derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place a portion of the powder into a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Sample Preparation (Thin Film Method for Soluble Samples):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., chloroform or dichloromethane).

-

Place a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements.

Sample Preparation:

-

Prepare a dilute solution of the indazole derivative in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

For ESI, the solution can be directly infused into the mass spectrometer or injected via a liquid chromatography system.

-

For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph.

Data Acquisition:

-

Calibrate the mass spectrometer using a known standard.

-

Acquire the mass spectrum in the appropriate mass range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting product ions.

UV-Visible Spectroscopy

Objective: To obtain information about the electronic transitions within the molecule, particularly those involving the aromatic indazole ring system.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

-

Prepare a stock solution of the indazole derivative of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

The concentration should be adjusted so that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

-

Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λ_max).

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for spectroscopic analysis and a relevant signaling pathway that can be targeted by indazole derivatives.

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Caption: The JAK/STAT/Pim-1 signaling pathway and inhibition by indazole derivatives.[7][8][9]

References

- 1. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 2. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. repository.up.ac.za [repository.up.ac.za]

- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 9. PIM1 - Wikipedia [en.wikipedia.org]

Annular Tautomerism in 3-(Piperidin-4-yl)-1H-indazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The pharmacological and physicochemical properties of these compounds are profoundly influenced by the phenomenon of annular tautomerism, the equilibrium between different N-H isomers. This technical guide provides a comprehensive examination of the annular tautomerism in 3-(Piperidin-4-yl)-1H-indazole, a key intermediate in the synthesis of various therapeutic agents. This document will delve into the structural aspects of the 1H- and 2H-tautomers, present predicted and comparative quantitative data, detail experimental protocols for characterization, and provide visual representations of the tautomeric relationship and analytical workflows.

Introduction to Annular Tautomerism in Indazoles

Indazole, a bicyclic heteroaromatic system, can exist in three annular tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. For 3-substituted indazoles such as 3-(Piperidin-4-yl)-1H-indazole, the principal tautomeric equilibrium exists between the 1H and 2H forms.

The relative stability of these tautomers is a critical determinant of the molecule's reactivity, intermolecular interactions, and ultimately, its biological target engagement. Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer due to its benzenoid character, which imparts greater aromatic stability compared to the quinonoid-like structure of the 2H form.[1][2] Theoretical calculations on the parent indazole molecule indicate that the 1H-tautomer is more stable by approximately 3.6 to 5.3 kcal/mol.

However, the position of this equilibrium can be significantly influenced by various factors:

-

Substituents: The electronic nature and position of substituents on the indazole ring can alter the relative stabilities of the tautomers.

-

Solvent Polarity: The polarity of the solvent can preferentially solvate and stabilize one tautomer over the other.

-

Hydrogen Bonding: Intramolecular or intermolecular hydrogen bonding can play a crucial role in stabilizing a particular tautomeric form. For instance, in less polar solvents, the 2H-tautomer of some 3-substituted indazoles can be stabilized by the formation of an intramolecular hydrogen bond.[3]

Understanding and controlling the tautomeric preference of 3-(Piperidin-4-yl)-1H-indazole is therefore essential for rational drug design and development.

Tautomeric Forms of 3-(Piperidin-4-yl)-1H-indazole

The two primary annular tautomers of 3-(Piperidin-4-yl)-1H-indazole are the 1H- and 2H-isomers.

Quantitative Analysis of Tautomeric Equilibrium

Table 1: Predicted Relative Energies and Population of Tautomers

| Tautomer | Predicted ΔG (kcal/mol)a | Predicted Population (%) at 298 K |

| 1H-Tautomer | 0 | >99 |

| 2H-Tautomer | ~3.5 - 5.0 | <1 |

aPredicted values are based on theoretical calculations for the parent indazole and are expected to be similar for the 3-piperidinyl derivative in the absence of strong intramolecular hydrogen bonding opportunities for the 2H-tautomer.

Table 2: Predicted 1H NMR Chemical Shifts (δ, ppm) in DMSO-d6

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| NH (indazole) | 12.5 - 13.5 | br s | Broad singlet, exchangeable with D2O. |

| H4 | 7.8 - 8.0 | d | |

| H5 | 7.1 - 7.3 | t | |

| H6 | 7.4 - 7.6 | t | |

| H7 | 7.6 - 7.8 | d | |

| CH (piperidine C4) | 3.0 - 3.3 | m | |

| CH2 (piperidine C3, C5 axial) | 1.8 - 2.0 | m | |

| CH2 (piperidine C3, C5 equatorial) | 2.9 - 3.1 | m | |

| CH2 (piperidine C2, C6 axial) | 2.6 - 2.8 | m | |

| CH2 (piperidine C2, C6 equatorial) | 3.2 - 3.4 | m | |

| NH (piperidine) | 1.5 - 2.5 | br s | Broad singlet, exchangeable with D2O. |

Table 3: Predicted 13C NMR Chemical Shifts (δ, ppm) in DMSO-d6

| Carbon | Predicted Chemical Shift (ppm) |

| C3 | 140 - 145 |

| C3a | 120 - 125 |

| C4 | 125 - 130 |

| C5 | 118 - 122 |

| C6 | 120 - 125 |

| C7 | 110 - 115 |

| C7a | 138 - 142 |

| C4' (piperidine) | 30 - 35 |

| C3', C5' (piperidine) | 30 - 35 |

| C2', C6' (piperidine) | 45 - 50 |

Note: The predicted NMR data is based on the analysis of substituted indazoles and piperidine derivatives. Actual experimental values may vary.

Experimental Protocols

The following sections outline detailed methodologies for the synthesis and characterization of the tautomeric forms of 3-(Piperidin-4-yl)-1H-indazole.

Synthesis of 3-(Piperidin-4-yl)-1H-indazole

A plausible synthetic route involves the reaction of 2-aminoacetophenone with a protected piperidine-4-carboxaldehyde followed by cyclization and deprotection. A general procedure is outlined below:

Protocol:

-

Condensation: To a solution of 2-aminoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol), add N-Boc-piperidine-4-carboxaldehyde (1.1 eq) and a catalytic amount of a base (e.g., pyrrolidine). Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cyclization: After cooling the reaction mixture, add hydrazine hydrate (2.0 eq) and continue to reflux for 12-18 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield N-Boc-3-(piperidin-4-yl)-1H-indazole.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane) and add an excess of a strong acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane). Stir at room temperature for 2-4 hours.

-

Isolation: Neutralize the reaction mixture with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 3-(Piperidin-4-yl)-1H-indazole.

NMR Spectroscopic Analysis for Tautomer Ratio Determination

NMR spectroscopy is a powerful tool for studying tautomeric equilibria. The following protocol can be used to determine the tautomer ratio of 3-(Piperidin-4-yl)-1H-indazole in different solvents.

Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 3-(Piperidin-4-yl)-1H-indazole.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in an NMR tube. The use of aprotic (CDCl3) and protic (Methanol-d4) as well as polar aprotic (DMSO-d6) solvents is recommended to study solvent effects.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

-

NMR Data Acquisition:

-

Acquire a standard 1H NMR spectrum.

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Perform DEPT-135 and DEPT-90 experiments to aid in the assignment of carbon signals.

-

If signals are broad or coalescence is suspected, acquire spectra at lower temperatures (e.g., 273 K, 253 K) to slow down the tautomeric interconversion.

-

-

Data Analysis:

-

Identify and assign the resonances corresponding to the 1H- and 2H-tautomers. The chemical shifts of the aromatic protons and carbons are particularly sensitive to the tautomeric form.

-

For quantitative analysis, select well-resolved signals that are unique to each tautomer.

-

Integrate the area under these characteristic peaks. The ratio of the integrals will correspond to the molar ratio of the tautomers in the given solvent.

-

The tautomeric equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers: KT = [2H-tautomer] / [1H-tautomer].

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information and can definitively identify the tautomeric form present in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of 3-(Piperidin-4-yl)-1H-indazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structure using full-matrix least-squares on F2. The positions of the hydrogen atoms, particularly the one on the indazole nitrogen, will confirm the tautomeric form.

Conclusion

The annular tautomerism of 3-(Piperidin-4-yl)-1H-indazole is a crucial aspect that governs its chemical behavior and biological activity. While the 1H-tautomer is predicted to be the more stable form, the equilibrium can be influenced by the surrounding environment. A thorough understanding and characterization of this tautomeric relationship, using the experimental protocols outlined in this guide, are essential for the successful development of drug candidates derived from this important scaffold. Further experimental and computational studies are warranted to precisely quantify the tautomeric equilibrium and to explore how it can be modulated to optimize the pharmacological profile of its derivatives.

References

An In-depth Technical Guide to the Starting Materials and Precursors of 3-Piperidin-4-YL-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes, starting materials, and key precursors for the synthesis of 3-Piperidin-4-YL-1H-indazole, a significant scaffold in medicinal chemistry. This document details common synthetic strategies, experimental protocols, and quantitative data to facilitate research and development in this area.

Introduction

3-Piperidin-4-YL-1H-indazole is a heterocyclic compound that incorporates both an indazole and a piperidine moiety. This structural motif is of significant interest in drug discovery, as indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition and anti-tumor properties. The piperidine ring often serves to improve solubility, metabolic stability, and target engagement. The synthesis of this core structure typically involves the strategic coupling of a suitably functionalized indazole precursor with a piperidine derivative, often requiring the use of protecting groups to ensure regioselectivity.

Key Starting Materials and Precursors

The synthesis of 3-Piperidin-4-YL-1H-indazole can be approached through several convergent synthetic strategies. The primary building blocks are derivatives of indazole and piperidine.

Indazole Precursors:

-

3-Halo-1H-indazoles (e.g., 3-Iodo-1H-indazole, 3-Bromo-1H-indazole): These are common precursors for cross-coupling reactions. The halogen at the 3-position provides a reactive handle for the introduction of the piperidine moiety.

-

Indazole-3-boronic acids or esters: These are also used in cross-coupling reactions, particularly Suzuki-Miyaura coupling, with a halogenated piperidine derivative.

-

Protected Indazoles: To prevent N-alkylation or other side reactions on the indazole nitrogen during synthesis, protecting groups are often employed. Common protecting groups include:

-

Trityl (Tr): Offers good stability and can be removed under acidic conditions.

-

Tosyl (Ts): A robust protecting group, often removed under reductive or strongly acidic conditions.

-

tert-Butoxycarbonyl (Boc): While commonly used for amines, it can also be used for indazole nitrogen protection and is removable under acidic conditions.

-

Piperidine Precursors:

-

N-Boc-4-piperidone: A versatile starting material for the synthesis of various 4-substituted piperidines.

-

N-Boc-4-hydroxypiperidine: Can be converted to a leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.

-

N-Boc-4-piperidinylboronic acid or its esters: Used in Suzuki-Miyaura coupling reactions with 3-haloindazoles.

-

N-Boc-4-ethynylpiperidine: A precursor for Sonogashira coupling followed by cyclization to form the indazole ring.

-

1-Benzyl-4-piperidone: An alternative to N-Boc-4-piperidone, where the benzyl group can be removed by hydrogenolysis.

Synthetic Strategies and Experimental Protocols

Two primary strategies for the synthesis of 3-Piperidin-4-YL-1H-indazole are outlined below:

Strategy 1: Suzuki-Miyaura Cross-Coupling

This is one of the most common and efficient methods for constructing the C-C bond between the indazole and piperidine rings.

Diagram of the Suzuki-Miyaura Coupling Pathway

Caption: Synthetic pathway via Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of tert-Butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate and subsequent deprotection

Step 1: Protection of 1H-Indazole

To a solution of 1H-indazole (1 eq.) in dichloromethane (DCM), triethylamine (1.5 eq.) is added. The mixture is cooled to 0 °C, and trityl chloride (1.1 eq.) is added portion-wise. The reaction is stirred at room temperature overnight. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 1-trityl-1H-indazole, is purified by column chromatography.

Step 2: Iodination of Protected Indazole

1-Trityl-1H-indazole (1 eq.) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.1 eq., 2.5 M in hexanes) is added dropwise, and the mixture is stirred for 1 hour at this temperature. A solution of iodine (1.2 eq.) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for another 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The resulting 3-iodo-1-trityl-1H-indazole is purified by chromatography.

Step 3: Suzuki-Miyaura Coupling

A mixture of 3-iodo-1-trityl-1H-indazole (1 eq.), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2 eq.) in a mixture of dioxane and water (4:1) is heated to reflux under an inert atmosphere for 12-18 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated. The crude product, tert-butyl 4-(1-trityl-1H-indazol-3-yl)piperidine-1-carboxylate, is purified by column chromatography.

Step 4: Deprotection

The protected coupled product (1 eq.) is dissolved in a mixture of trifluoroacetic acid (TFA) and DCM (1:1) and stirred at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried and concentrated to yield 3-Piperidin-4-YL-1H-indazole. If the hydrochloride salt is desired, the deprotection can be carried out using HCl in dioxane.

Strategy 2: Reductive Amination Approach

This strategy involves the formation of the piperidine ring with the indazole moiety already attached to a precursor.

Diagram of the Reductive Amination Pathway

Caption: Synthetic pathway via reductive amination.

Experimental Protocol: Synthesis via Reductive Amination

Step 1: Synthesis of 1-(1-Tosyl-1H-indazol-3-yl)ethan-1-one

1-(1H-Indazol-3-yl)ethan-1-one (1 eq.) is dissolved in pyridine. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.1 eq.) is added. The mixture is stirred at room temperature overnight. The reaction is then poured into water and extracted with ethyl acetate. The organic layer is washed with 1M HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give the tosyl-protected ketone.

Step 2: Reductive Amination

To a solution of 1-(1-tosyl-1H-indazol-3-yl)ethan-1-one (1 eq.) and tert-butyl 4-aminopiperidine-1-carboxylate (1.2 eq.) in methanol, sodium cyanoborohydride (1.5 eq.) and a catalytic amount of acetic acid are added. The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography.

Step 3: Deprotection

The N-tosyl and N-Boc protected intermediate (1 eq.) is dissolved in methanol. Magnesium turnings (5 eq.) are added, and the mixture is heated to reflux for 6 hours. The reaction is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 3-Piperidin-4-YL-1H-indazole.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the key synthetic steps.

Table 1: Suzuki-Miyaura Coupling and Deprotection

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | 1H-Indazole, Trityl Chloride | Et₃N, DCM, rt, 12h | 1-Trityl-1H-indazole | 85-95 |

| 2 | 1-Trityl-1H-indazole, Iodine | n-BuLi, THF, -78 °C to rt, 3h | 3-Iodo-1-trityl-1H-indazole | 70-85 |

| 3 | 3-Iodo-1-trityl-1H-indazole, Piperidine Boronic Ester | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, reflux, 18h | tert-Butyl 4-(1-trityl-1H-indazol-3-yl)piperidine-1-carboxylate | 60-75 |

| 4 | Protected Coupled Product | TFA/DCM (1:1), rt, 3h | 3-Piperidin-4-YL-1H-indazole | 80-95 |

Table 2: Reductive Amination and Deprotection

| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) |

| 1 | 1-(1H-Indazol-3-yl)ethan-1-one, TsCl | Pyridine, rt, 12h | 1-(1-Tosyl-1H-indazol-3-yl)ethan-1-one | 80-90 |

| 2 | Protected Ketone, N-Boc-4-aminopiperidine | NaBH₃CN, MeOH, rt, 24h | Protected Amino-piperidine Intermediate | 50-65 |

| 3 | Protected Intermediate | Mg, MeOH, reflux, 6h | 3-Piperidin-4-YL-1H-indazole | 70-85 |

Conclusion

The synthesis of 3-Piperidin-4-YL-1H-indazole can be achieved through multiple reliable synthetic routes. The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis. The Suzuki-Miyaura cross-coupling approach is generally high-yielding and versatile, while the reductive amination pathway offers an alternative convergent route. Both methods typically require the use of protecting groups on both the indazole and piperidine moieties, with subsequent deprotection steps to yield the final product. The experimental protocols and data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel indazole-based therapeutic agents.

Discovery and history of indazole-based compounds in medicinal chemistry.

An In-depth Technical Guide on the Discovery, History, and Application of Indazole-Based Compounds in Drug Development

Introduction

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties and structural versatility have made it a cornerstone in the design of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and medicinal chemistry of indazole-based compounds for researchers, scientists, and drug development professionals. We will delve into the seminal synthetic methodologies, explore the evolution of their therapeutic applications, and present key quantitative data and experimental protocols that have underpinned their journey from laboratory curiosities to life-saving medicines.

Discovery and Early History: From Fischer's Synthesis to the Concept of Bioisosterism

The history of indazole dates back to 1883, when the Nobel laureate Emil Fischer first reported the synthesis of an "indazolone," an oxo-substituted derivative, by heating ortho-hydrazinobenzoic acid.[1] This initial work, while not yielding the parent indazole, was the foundational step in recognizing this novel heterocyclic system.[1]

A pivotal conceptual leap in the application of indazoles in medicinal chemistry came with the understanding of bioisosterism. The indazole nucleus was recognized as a bioisostere of indole, the core of the essential amino acid tryptophan and a key component of many biologically active molecules.[2][3] This bioisosteric relationship, where an atom or group of atoms is replaced by another with similar physical and chemical properties to retain or enhance biological activity, opened the door for the systematic exploration of indazoles as potential therapeutic agents.[2][3] The replacement of the indole's pyrrole nitrogen with the pyrazole's two-nitrogen system in indazole offered a scaffold with altered electronic distribution, hydrogen bonding capabilities, and metabolic stability, providing medicinal chemists with a powerful tool for lead optimization.[3]

One of the earliest successful applications of this scaffold was the development of the anti-inflammatory drug Benzydamine in the mid-20th century, which demonstrated the therapeutic potential of this heterocyclic system beyond its structural similarity to endogenous compounds.[1]

Synthetic Methodologies for the Indazole Core

The construction of the indazole scaffold is a critical step in the synthesis of its derivatives. Over the years, numerous synthetic routes have been developed, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings.

Classical Synthesis: The Jacobson Indazole Synthesis

A traditional and widely used method is the Jacobson synthesis, which involves the cyclization of 2-hydrazinylbenzoic acids or related compounds.

Experimental Protocol: A Representative Jacobson-type Indazole Synthesis

Materials:

-

2-Hydrazinylbenzoic acid

-

Polyphosphoric acid (PPA)

-

Ice

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flask containing polyphosphoric acid, add 2-hydrazinylbenzoic acid in portions with stirring.

-

Heat the reaction mixture at 150-160 °C for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired indazole derivative.

Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, including indazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are now routinely employed in the synthesis of highly functionalized indazole derivatives, including the commercial synthesis of drugs like Axitinib.

Indazole-Based Compounds in Medicinal Chemistry: A Focus on Kinase Inhibition

The versatility of the indazole scaffold has led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, analgesic, and anti-neurodegenerative properties.[4][5] However, it is in the field of oncology, particularly as kinase inhibitors, that indazoles have made their most significant impact.[6][7][8]

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[9] The indazole core has proven to be an excellent "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases.[3] This has led to the development of several blockbuster anti-cancer drugs.

Marketed Indazole-Based Kinase Inhibitors

Axitinib (Inlyta®): A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, Axitinib is used for the treatment of advanced renal cell carcinoma.[10] Its mechanism of action involves the inhibition of tumor angiogenesis.[10]

Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor, Pazopanib targets VEGFRs, platelet-derived growth factor receptors (PDGFRs), and c-Kit.[11] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[11]

Entrectinib (Rozlytrek®): A potent inhibitor of TRK A/B/C, ROS1, and ALK, Entrectinib is used to treat NTRK gene fusion-positive solid tumors and ROS1-positive non-small cell lung cancer.

Granisetron (Kytril®): While not a kinase inhibitor, Granisetron is a notable indazole-containing drug that acts as a selective 5-HT3 receptor antagonist, used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy.[12]

Quantitative Bioactivity Data of Indazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities (IC50 values) of key indazole-based kinase inhibitors against their primary targets.

| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |

| Axitinib | VEGFR1 | 0.1 - 1.2 | Cell-free / Endothelial Cells[1] |

| VEGFR2 | 0.2 | Cell-free / Endothelial Cells[1] | |

| VEGFR3 | 0.1 - 0.3 | Cell-free / Endothelial Cells[1] | |

| PDGFRβ | 1.6 | Endothelial Cells[1] | |

| c-Kit | 1.7 | Endothelial Cells[1] | |

| Pazopanib | VEGFR1 | 10 | Cell-free[11] |

| VEGFR2 | 30 | Cell-free[11] | |

| VEGFR3 | 47 | Cell-free[11] | |

| PDGFRα | 71 | Not Specified[11] | |

| PDGFRβ | 84 | Cell-free[11] | |

| c-Kit | 74 - 140 | Cell-free[11] | |

| Indazole Derivative 17 | Aurora A | 26 | Not Specified[9] |

| Aurora B | 15 | Not Specified[9] | |

| Indazole Derivative 21 | Aurora B | 31 | Not Specified[9] |

| Indazole Derivative 30 | Aurora A | 85 | Not Specified[9] |

| Indazole Amide 53a | Aurora A | < 1000 | Not Specified[9] |

| Indazole Amide 53c | Aurora A | < 1000 | Not Specified[9] |

| Compound | Cell Line | IC50 (µM) |

| Indazole Derivative 93 | HL60 (Leukemia) | 0.0083[5] |

| HCT116 (Colon) | 0.0013[5] | |

| Indazole Derivative 109 | EGFR T790M | 0.0053[5] |

| EGFR | 0.0083[5] | |

| Indazole Derivative 121 | IDO1 (enzyme) | 0.72[5] |

| Indazole Derivative 122 | IDO1 (enzyme) | 0.77[5] |

| Indazole Derivative 82a (Pim-1) | (enzyme) | 0.0004[5] |

| Indazole Derivative 82a (Pim-2) | (enzyme) | 0.0011[5] |

| Indazole Derivative 82a (Pim-3) | (enzyme) | 0.0004[5] |

| Indazole | (COX-2 enzyme) | 23.42[4] |

| 5-Aminoindazole | (COX-2 enzyme) | 12.32[4] |

| 6-Nitroindazole | (COX-2 enzyme) | 19.22[4] |

Key Signaling Pathways Targeted by Indazole-Based Inhibitors

Understanding the signaling pathways modulated by indazole-based drugs is crucial for rational drug design and for predicting their therapeutic effects and potential side effects.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary regulator of angiogenesis. Drugs like Axitinib and Pazopanib inhibit VEGFRs, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR signaling pathway and the point of inhibition by Axitinib and Pazopanib.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Some indazole derivatives have been investigated as inhibitors of this pathway.

Caption: Canonical Wnt signaling pathway, a target for some indazole-based compounds.

Experimental Protocols for the Evaluation of Indazole-Based Compounds

The discovery and development of indazole-based drugs rely on a suite of robust experimental assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Inhibition Assay

The ADP-Glo™ Kinase Assay is a common method to determine the in vitro potency of kinase inhibitors.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

ATP

-

Indazole test compounds

-

Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

384-well white assay plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the indazole compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Kinase Reaction:

-

To each well of a 384-well plate, add 2.5 µL of the test compound solution.

-

Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in assay buffer.

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the ADP-Glo™ Kinase Assay to determine IC50 values.

Cellular Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Experimental Protocol: MTT Cell Proliferation Assay

Materials:

-

Human cancer cell line of interest

-

Complete cell culture medium

-

Indazole test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the indazole compounds in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the resulting dose-response curve.

Structure-Activity Relationships (SAR) and the Evolution of Indazole-Based Inhibitors

The development of potent and selective indazole-based inhibitors has been driven by extensive structure-activity relationship (SAR) studies. These studies systematically modify the indazole scaffold at various positions to understand the impact on biological activity.

Caption: Logical relationship of SAR in the development of indazole-based inhibitors.

For many kinase inhibitors, the N1 and C3 positions of the indazole ring are critical for interaction with the target protein. For example, in VEGFR inhibitors, the indazole N1-H often forms a hydrogen bond with the hinge region of the kinase. The substituent at the C3 position typically extends into a hydrophobic pocket, and modifications here can significantly impact potency and selectivity. Substitutions on the benzene ring of the indazole can be used to fine-tune physicochemical properties such as solubility and metabolic stability.

The evolution from early, less selective indazole-based compounds to highly potent and selective drugs like Axitinib exemplifies the power of iterative drug design guided by SAR and structural biology.

Conclusion and Future Perspectives

The journey of indazole-based compounds from their initial synthesis to their current status as key therapeutic agents is a testament to the power of medicinal chemistry. The indazole scaffold's versatility and favorable drug-like properties have cemented its place as a privileged structure in drug discovery. The continued exploration of novel indazole derivatives, guided by a deeper understanding of their interactions with biological targets and the application of advanced synthetic methodologies, promises to deliver the next generation of innovative medicines for a wide range of diseases. As our knowledge of complex signaling networks expands, the rational design of indazole-based compounds targeting novel and challenging targets will undoubtedly remain a vibrant and fruitful area of research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Evolution of Small Molecule Kinase Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Axitinib | C22H18N4OS | CID 6450551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Pazopanib | Cell Signaling Technology [cellsignal.com]

- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Piperidin-4-YL-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of the heterocyclic compound 3-Piperidin-4-YL-1H-indazole. Due to the limited availability of direct experimental data for this specific molecule, this document compiles information from closely related analogues and the parent indazole structure to offer a robust predictive profile. It includes detailed experimental protocols for synthesis and characterization, alongside a visualization of a potential biological signaling pathway.

Core Physicochemical Properties

Quantitative data for 3-Piperidin-4-YL-1H-indazole is not extensively available in peer-reviewed literature. The following table summarizes key physicochemical parameters, drawing comparisons with the parent 1H-indazole molecule where direct data is absent.

| Property | Value for 3-Piperidin-4-YL-1H-indazole | Value for 1H-Indazole (for comparison) | Data Source |

| Molecular Formula | C₁₂H₁₅N₃ | C₇H₆N₂ | Vendor Data |

| Molecular Weight | 201.27 g/mol | 118.14 g/mol | Vendor Data |

| Melting Point | Not available | 147-149 °C | [1] |

| Boiling Point | Not available | 270 °C | [1] |

| pKa | Not available | 1.04 (for indazolium cation) and 13.86 (for indazolate anion) | [1] |

| Calculated logP | Not available | 1.9 (predicted for a related isomer) | [2] |

| Solubility | Not available | Soluble in hot water, alcohol, ether, benzene, and dilute acids. |

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3-Piperidin-4-YL-1H-indazole is not readily found in the literature, a plausible synthetic route can be devised based on established methods for creating 3-substituted indazoles. The following protocols outline a general approach.

Experimental Protocols

1. Synthesis of 3-Piperidin-4-YL-1H-indazole via Suzuki Coupling:

This procedure is adapted from methodologies used for synthesizing 3-aryl and 3-heteroaryl indazoles.

-

Step 1: Synthesis of 3-Bromo-1H-indazole. This starting material can be synthesized from commercially available precursors following established literature procedures.

-

Step 2: Preparation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine. The Boc-protected version of this boronic ester is commercially available. The Boc-protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free piperidine.

-

Step 3: Suzuki Coupling Reaction.

-

To a reaction vessel, add 3-bromo-1H-indazole (1 equivalent), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (2 equivalents).

-

Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to reflux (approximately 100 °C) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-Piperidin-4-YL-1H-indazole.

-

2. Physicochemical Characterization:

The following are general protocols for determining the key physicochemical properties of a synthesized compound like 3-Piperidin-4-YL-1H-indazole.

-

Melting Point Determination:

-

A small amount of the purified solid is placed in a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is gradually increased, and the range at which the solid melts is recorded.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using a mass spectrometer (e.g., ESI-MS) to determine the molecular weight and confirm the molecular formula.

-

-

Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of the solvent of interest (e.g., water, ethanol, buffer solutions at different pH).

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Separate the undissolved solid by centrifugation or filtration.

-

Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

-

pKa Determination (Potentiometric Titration):

-

Dissolve a known amount of the compound in a suitable solvent (often a water-cosolvent mixture).

-

Titrate the solution with a standardized solution of a strong acid or base.

-

Monitor the pH of the solution as a function of the volume of titrant added.

-

The pKa value(s) can be determined from the titration curve.

-

Potential Biological Activity and Signaling Pathway

Indazole derivatives are known to exhibit a wide range of biological activities, frequently acting as inhibitors of various protein kinases.[3][4] Several studies have investigated indazole-containing compounds as inhibitors of the PI3K/Akt signaling pathway, which is a critical pathway in cell growth, proliferation, and survival.[5] Aberrant activation of this pathway is a hallmark of many cancers.

Based on this, a potential mechanism of action for 3-Piperidin-4-YL-1H-indazole could involve the inhibition of Akt kinase.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 3-Piperidin-4-YL-1H-indazole.

Experimental Workflow for Kinase Inhibition Assay

To validate the hypothesis that 3-Piperidin-4-YL-1H-indazole acts as an Akt inhibitor, a standard in vitro kinase assay would be performed.

Caption: A generalized workflow for an in vitro Akt kinase inhibition assay.

This guide serves as a foundational resource for professionals engaged in the research and development of indazole-based compounds. While direct experimental data for 3-Piperidin-4-YL-1H-indazole remains to be fully elucidated, the information presented here, based on established chemical principles and data from related structures, provides a valuable starting point for further investigation.

References

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. PubChemLite - 1-(piperidin-4-yl)-1h-indazole hydrochloride (C12H15N3) [pubchemlite.lcsb.uni.lu]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

A Technical Guide to 3-Piperidin-4-YL-1H-indazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Piperidin-4-YL-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates its chemical properties, outlines a detailed synthetic route, and explores its potential biological activities and mechanisms of action based on current scientific literature.

Core Compound Identification

| Parameter | Value |

| Compound Name | 3-Piperidin-4-YL-1H-indazole |

| CAS Number | 133455-10-4 |

| Molecular Formula | C₁₂H₁₅N₃ |

| Molecular Weight | 201.27 g/mol |

| Canonical SMILES | C1CNCCC1C2=NN=C3C=CC=C23 |

Synthetic Protocol

Experimental Protocol: Synthesis of tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate

This protocol is adapted from methodologies for synthesizing similar substituted indazoles.

Materials:

-

tert-butyl 4-formylpiperidine-1-carboxylate

-

2-Fluorobenzaldehyde

-

Hydrazine hydrate

-

Palladium on carbon (Pd/C)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Organic solvents: Ethanol, Dichloromethane (DCM), Ethyl acetate

-

Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Condensation: To a solution of tert-butyl 4-formylpiperidine-1-carboxylate in ethanol, add 2-fluorobenzaldehyde and a catalytic amount of sodium hydroxide. Stir the reaction mixture at room temperature for 12 hours.

-

Cyclization: Add hydrazine hydrate to the reaction mixture and reflux for 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield tert-butyl 4-(1H-indazol-3-yl)piperidine-1-carboxylate.

-

Deprotection (to obtain 3-Piperidin-4-YL-1H-indazole): Dissolve the purified Boc-protected intermediate in a solution of hydrochloric acid in dioxane or methanol. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to obtain 3-Piperidin-4-YL-1H-indazole.

Synthetic workflow for 3-Piperidin-4-YL-1H-indazole.

Potential Biological Activities and Signaling Pathways

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific data for the unsubstituted 3-Piperidin-4-YL-1H-indazole is limited, its structural motifs suggest potential interactions with various biological targets.

Kinase Inhibition

Many indazole derivatives are potent kinase inhibitors.[1] For instance, derivatives of 1H-indazole-3-carboxamide have shown significant inhibitory activity against p21-activated kinase 1 (PAK1), a key regulator of cell migration and invasion.[3] The piperidine moiety can serve as a crucial pharmacophore for binding to the ATP-binding pocket of kinases.

Potential Signaling Pathway: PAK1 Signaling in Cancer Metastasis

Potential inhibition of the PAK1 signaling pathway.

Anti-inflammatory Activity

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a structurally related scaffold, have demonstrated potent anti-inflammatory effects. These compounds inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This activity is often mediated through the inhibition of the NF-κB signaling pathway.

Potential Signaling Pathway: NF-κB Mediated Inflammation

Potential inhibition of the NF-κB inflammatory pathway.

Quantitative Data from Structurally Related Compounds

The following table summarizes the biological activity of various indazole derivatives, providing a reference for the potential potency of 3-Piperidin-4-YL-1H-indazole.

| Compound Class | Target | Activity (IC₅₀/EC₅₀) | Reference |

| 1H-Indazole-3-carboxamide derivatives | PAK1 | 9.8 nM | [3] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | NO Production | 0.86 µM | [4] |

| 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives | TNF-α Production | 1.87 µM | [4] |

| 3-(pyrazin-2-yl)-1H-indazole derivatives | Pim-1 Kinase | 0.4 nM | [1] |

| 3-piperidin-4-yl-1H-indole derivatives | Plasmodium falciparum | ~3 µM | [5] |

| (R)-N-(3-(7-methyl-1H-indazol-5-yl)... | CGRP Receptor | Potent Antagonist | [6] |

Conclusion

3-Piperidin-4-YL-1H-indazole represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies. Based on the biological activities of structurally related compounds, this molecule holds promise as a potential inhibitor of various kinases and inflammatory pathways. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this compelling compound.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (BMS-742413): a potent human CGRP antagonist with superior safety profile for the treatment of migraine through intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indazole derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed to be a practical resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the rational design of novel indazole-based therapeutic agents.

Anticancer Activity of Indazole Derivatives

Indazole derivatives have demonstrated significant potential as anticancer agents by targeting various key players in cancer progression, including receptor tyrosine kinases (RTKs) and signaling pathways that regulate cell proliferation, survival, and apoptosis.[1][2] Several FDA-approved drugs, such as Pazopanib and Axitinib, feature the indazole core, highlighting its clinical relevance.[2]

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the anticancer potency of indazole derivatives can be finely tuned by modifications at various positions of the indazole ring, primarily at the N-1, C-3, and C-6 positions.

-

N-1 Substitution: Alkylation or arylation at the N-1 position is a common strategy to modulate the physicochemical properties and biological activity of indazole derivatives. The nature and size of the substituent can influence receptor binding and cellular permeability.

-

C-3 Substitution: The C-3 position is a critical site for introducing diverse functionalities that can interact with the target protein. For instance, the introduction of (E)-3,5-dimethoxystyryl group at this position has been shown to be favorable for antiproliferative activity.[3]

-

C-6 Substitution: Modifications at the C-6 position often involve the introduction of aromatic or heteroaromatic rings, which can enhance binding affinity to target kinases through various interactions. For example, a pyridyl analogue at this position has shown improved antiproliferative activity.[2]

Quantitative SAR Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected indazole derivatives against various human cancer cell lines.

| Compound ID | R1 (C-6 Position) | R2 (C-3 Position) | Cell Line | IC50 (µM) | Reference |

| 2a | 4-(4-methylpiperazin-1-yl)phenyl | (E)-3,5-dimethoxystyryl | MCF-7 | 1.15 | [2] |

| HCT116 | 4.89 | [2] | |||

| 2f | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | (E)-3,5-dimethoxystyryl | 4T1 | 0.23 | [2] |

| HepG2 | 0.80 | [2] | |||

| MCF-7 | 0.34 | [2] | |||

| 6i | Indazole-pyrimidine hybrid | - | HUVEC | 1.37 | [4] |

| 1c | 3-amino-N-phenyl-1H-indazole-1-carboxamide | - | Colon Cancer Cell Lines | 1.90 (mean GI50) | [5] |

| Melanoma Cell Lines | 1.90 (mean GI50) | [5] |

Experimental Protocols: Anticancer Studies

This protocol describes a general procedure for the synthesis of 3,6-disubstituted indazole derivatives via a Suzuki coupling reaction.[3]

Materials:

-

6-Bromo-3-iodo-1H-indazole

-

(6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid

-

Pd(dppf)Cl2 (Palladium(II) bis(diphenylphosphino)ferrocene dichloride)

-

Potassium carbonate (K2CO3)

-

Dioxane

-

Water

-

(E)-3-(3,5-dimethoxystyryl)boronic acid pinacol ester

Procedure:

-

To a solution of 6-bromo-3-iodo-1H-indazole (1.0 equiv.) in a 4:1 mixture of dioxane and water, add (6-(4-methylpiperazin-1-yl)pyridin-3-yl)boronic acid (1.2 equiv.), Pd(dppf)Cl2 (5 mol%), and K2CO3 (2.0 equiv.).

-

Heat the reaction mixture under an inert atmosphere at the appropriate temperature until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-